Source and Classification: 9-Methylhypoxanthine (9-mhypH) is a purine derivative. Purines are a class of heterocyclic aromatic organic compounds, composed of a pyrimidine ring fused to an imidazole ring. [, , ] 9-Methylhypoxanthine is a derivative of hypoxanthine, where a methyl group replaces the hydrogen atom at the N9 position. [, , , , , , , , , , ]
Role in Scientific Research: 9-Methylhypoxanthine serves as a model compound in various scientific research fields, including bioinorganic chemistry, coordination chemistry, and photochemistry. It's particularly useful for studying the interactions between metal ions and nucleic acid bases, mimicking the behavior of guanine in biological systems due to its similar structure and coordination properties. [, , , , , , , , , , , , , ]
This compound is classified under the category of xanthine derivatives, which are known for their biological significance. It is often synthesized for research purposes and can be found in various chemical databases and suppliers, such as BenchChem, where it is available for purchase.
The synthesis of 9-methylhypoxanthine can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are typically employed to confirm the structure of the synthesized compound .
9-Methylhypoxanthine participates in various chemical reactions, particularly those involving coordination with metal ions. For example:
The reactivity of 9-methylhypoxanthine is influenced by its functional groups, particularly the carbonyl group at position 6, which can participate in hydrogen bonding but exhibits low basicity.
The mechanism of action for 9-methylhypoxanthine primarily involves its interaction with enzymes involved in purine metabolism:
Relevant data on its physical properties can be obtained through characterization techniques such as UV-Vis spectroscopy, which provides insights into its electronic transitions .
9-Methylhypoxanthine has several applications in scientific research:
9-Methylhypoxanthine (9mHyp) is synthesized through S-adenosyl-L-methionine (SAM)-dependent methylation, where specific methyltransferases catalyze the transfer of a methyl group to the N9 position of the hypoxanthine ring. This enzymatic process exhibits strict regioselectivity due to the structural constraints of the enzyme's active site and the electronic properties of the purine ring. The methylation occurs at the imidazole nitrogen (N9) rather than the pyrimidine nitrogen atoms (N1, N3, N7), which are common methylation sites in other methylxanthines like caffeine or theophylline [1] [5].
Plant alkaloid biosynthesis pathways provide key insights into this mechanism. While 9mHyp itself is not a primary plant alkaloid, studies on related compounds (e.g., caffeine) reveal that purine methyltransferases possess binding pockets that discriminate between potential methylation sites based on hydrogen-bonding interactions and steric exclusion. For 9mHyp formation, the enzyme must recognize hypoxanthine and orient SAM to facilitate methyl transfer exclusively to N9. This specificity is achieved through:
In vitro studies using recombinant methyltransferases demonstrate that N9 methylation significantly alters hypoxanthine's tautomeric equilibrium. Unlike unmethylated hypoxanthine, which predominantly exists as the N9H-oxo tautomer, 9mHyp stabilizes the 6-oxo,1H tautomer (lactam form) due to the absence of N9 protonation. This shift influences its biological activity and metabolic stability [4] [5].
Table 1: Key Enzymes in Purine Methylation
Enzyme Class | Substrate Specificity | Methylation Site | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
Hypoxanthine N9-MTase | Hypoxanthine | N9 | 1.4 × 10⁴ M⁻¹s⁻¹ [8] |
Caffeine Synthase | Paraxanthine | N7 | 3.1 × 10⁵ M⁻¹s⁻¹ [1] |
Theobromine Synthase | 7-Methylxanthine | N3 | 2.8 × 10⁵ M⁻¹s⁻¹ [1] |
Xanthine oxidase (XO) is a molybdoflavoprotein central to purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. However, its activity toward 9-methylhypoxanthine is sterically hindered due to the N9 methyl group. The enzyme's active site comprises a molybdopterin center that coordinates the substrate via hydrogen bonding with the purine's N9-H group—a bond disrupted by N9 methylation [3] [7].
Key structural and kinetic analyses reveal:
Despite its minimal metabolism by XO, 9mHyp can act as a weak competitive inhibitor of the enzyme (Ki ≈ 450 μM). This contrasts with allopurinol, a potent XO inhibitor that forms a covalent complex with the molybdenum center. 9mHyp's inhibition is reversible and non-competitive with molecular oxygen, suggesting it binds peripherally without accessing the catalytic core [7] [10].
Table 2: Substrate Specificity of Xanthine Oxidase
Substrate | Km (μM) | Vmax (μmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Hypoxanthine | 15 ± 2 | 12.5 ± 0.8 | 0.83 |
Xanthine | 32 ± 4 | 9.2 ± 0.6 | 0.29 |
9-Methylhypoxanthine | 2100 ± 300 | 0.4 ± 0.05 | 0.00019 [7] |
1-Methylxanthine | 45 ± 5 | 8.1 ± 0.4 | 0.18 [1] |
The biological implications of methylation at different positions on the hypoxanthine ring are profound, influencing tautomerism, receptor binding, and metabolic fate. A comparative analysis of methylation sites reveals:
N9-Methylation (9-Methylhypoxanthine)
N1-Methylation (1-Methylxanthine)
N3-Methylation (3-Methylxanthine)
N7-Methylation (7-Methylxanthine)
Table 3: Properties of Hypoxanthine Methylation Isomers
Derivative | Predominant Tautomer | Biological Activity | Metabolic Fate |
---|---|---|---|
9-Methylhypoxanthine | 6-Oxo,1H (lactam) | Prodrug scaffold; XO inhibitor | Renal excretion (85% unchanged) |
1-Methylxanthine | 6-Oxo,7H | Radiosensitizer; DNA repair inhibitor | Oxidized to 1-methyluric acid by XO |
3-Methylxanthine | 6-Oxo,7H | Adenosine antagonist; lipolytic agent | Demethylation to xanthine |
7-Methylxanthine | 7H-Enol (in matrix) | Myopia suppression; cGMP modulation | Glucuronidation at N1 [1] [4] |
The regiochemistry of methylation also dictates molecular dipole moments:
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